molecular formula C3H9NO2 B13743190 (R)-1-Amino-propane-1,3-diol

(R)-1-Amino-propane-1,3-diol

Cat. No.: B13743190
M. Wt: 91.11 g/mol
InChI Key: DOGCTUGYGZGSFX-GSVOUGTGSA-N
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Description

®-1-Amino-propane-1,3-diol, also known as serinol, is a chiral amino alcohol. This compound is characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) attached to a three-carbon chain. Its chiral center at the second carbon atom makes it an important molecule in stereochemistry and various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of serine, an amino acid, using reducing agents such as lithium aluminum hydride (LiAlH4). Another method includes the catalytic hydrogenation of 3-amino-1,2-propanediol.

Industrial Production Methods

On an industrial scale, ®-1-Amino-propane-1,3-diol can be produced through the fermentation of glucose using specific strains of bacteria that express the necessary enzymes for the conversion. This biotechnological approach is favored for its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

®-1-Amino-propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-Amino-propane-1,3-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters and other bioactive molecules. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-propane-1,3-diol: The enantiomer of ®-1-Amino-propane-1,3-diol, differing in the spatial arrangement of atoms around the chiral center.

    1,3-Diaminopropane: A compound with two amino groups instead of hydroxyl groups.

    Glycerol: A compound with three hydroxyl groups but no amino group.

Uniqueness

®-1-Amino-propane-1,3-diol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, making it a versatile intermediate in various chemical and biological processes. Its ability to form hydrogen bonds and participate in stereospecific reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C3H9NO2

Molecular Weight

91.11 g/mol

IUPAC Name

(1R)-1-aminopropane-1,3-diol

InChI

InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2/t3-/m1/s1

InChI Key

DOGCTUGYGZGSFX-GSVOUGTGSA-N

Isomeric SMILES

C(CO)[C@H](N)O

Canonical SMILES

C(CO)C(N)O

Origin of Product

United States

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